molecular formula C26H27BrN2O3 B11562769 4-[(4-bromobenzyl)oxy]-N'-{(E)-[2-(pentyloxy)phenyl]methylidene}benzohydrazide

4-[(4-bromobenzyl)oxy]-N'-{(E)-[2-(pentyloxy)phenyl]methylidene}benzohydrazide

Cat. No.: B11562769
M. Wt: 495.4 g/mol
InChI Key: FVSKZRHFTIVWLC-MTDXEUNCSA-N
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Description

4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with a molecular formula of C22H23BrN2O3. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and a pentoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenol with methoxybenzaldehyde in the presence of a base to form the intermediate 4-[(4-bromophenyl)methoxy]benzaldehyde. This intermediate is then reacted with 2-(pentyloxy)aniline in the presence of a catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C26H27BrN2O3

Molecular Weight

495.4 g/mol

IUPAC Name

4-[(4-bromophenyl)methoxy]-N-[(E)-(2-pentoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C26H27BrN2O3/c1-2-3-6-17-31-25-8-5-4-7-22(25)18-28-29-26(30)21-11-15-24(16-12-21)32-19-20-9-13-23(27)14-10-20/h4-5,7-16,18H,2-3,6,17,19H2,1H3,(H,29,30)/b28-18+

InChI Key

FVSKZRHFTIVWLC-MTDXEUNCSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br

Canonical SMILES

CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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